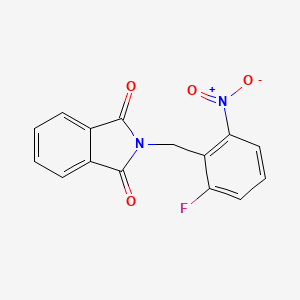
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by various reagents, including transition-metal catalysts and organocatalysts .
Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. The reaction can be carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
化学反应分析
Types of Reactions: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Reduction of the nitro group: leads to the formation of 2-(2-Fluoro-6-aminobenzyl)isoindoline-1,3-dione.
Substitution reactions: can yield various derivatives depending on the substituent introduced.
科学研究应用
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals, herbicides, and polymer additives.
作用机制
The mechanism of action of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets.
相似化合物的比较
- 2-(2-Hydroxyphenyl)isoindoline-1,3-dione
- 2-(2-Methoxybenzyl)isoindoline-1,3-dione
- 2-(2-Chlorobenzyl)isoindoline-1,3-dione
Comparison: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C15H9FN2O4 |
|---|---|
分子量 |
300.24 g/mol |
IUPAC 名称 |
2-[(2-fluoro-6-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9FN2O4/c16-12-6-3-7-13(18(21)22)11(12)8-17-14(19)9-4-1-2-5-10(9)15(17)20/h1-7H,8H2 |
InChI 键 |
PQPSXQMPYPVSIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


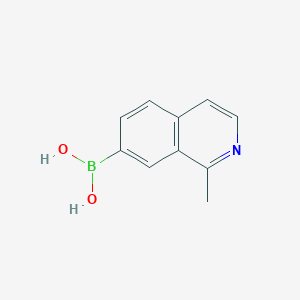
![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)

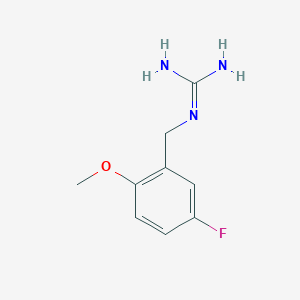
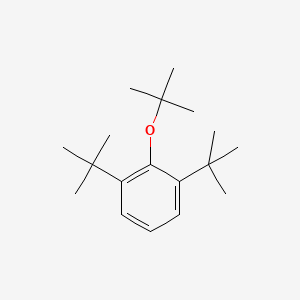

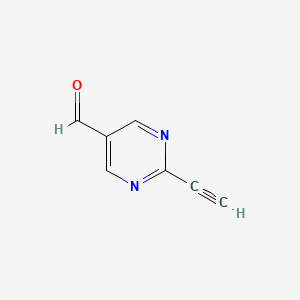
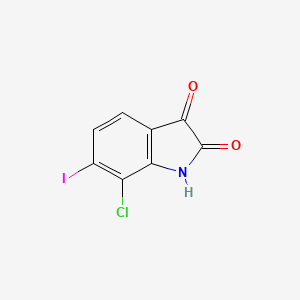
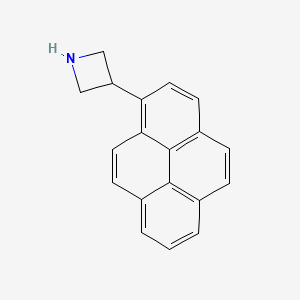
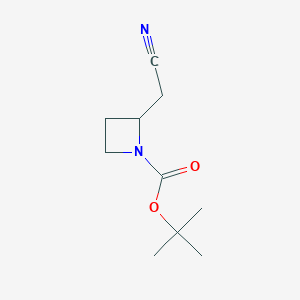
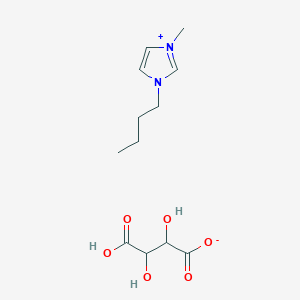

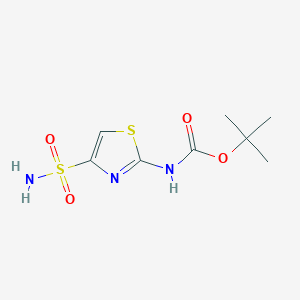
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
